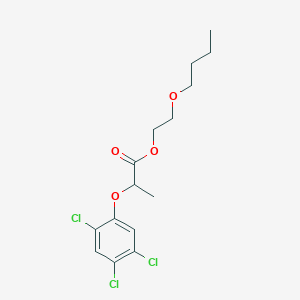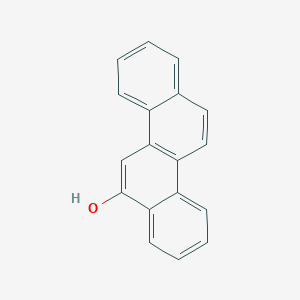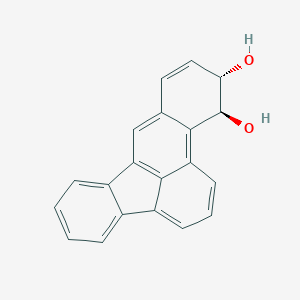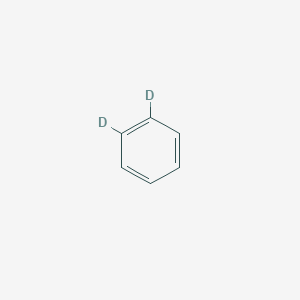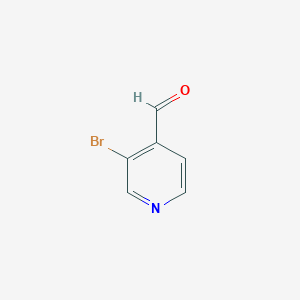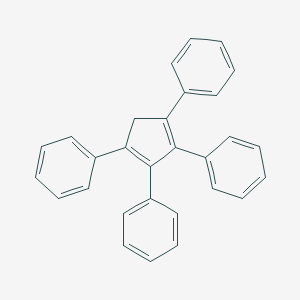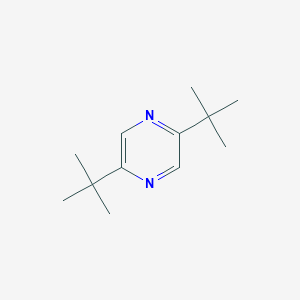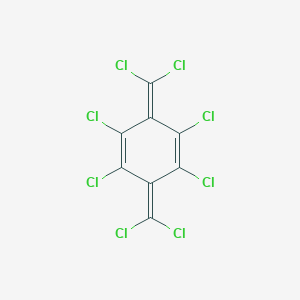
1,2,4,5-Tetrachloro-3,6-bis(dichloromethylidene)cyclohexa-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrachloro-3,6-bis(dichloromethylidene)cyclohexa-1,4-diene, commonly known as chlordane, is a synthetic organic compound that was widely used as a pesticide in the United States from the 1940s until the 1970s. Chlordane has been banned in many countries due to its harmful effects on human health and the environment. Despite its ban, chlordane is still found in soil, water, and food, which can lead to potential health risks.
Mécanisme D'action
Chlordane acts as a neurotoxin by disrupting the nervous system of insects and animals. It binds to the sodium channels in nerve cells, preventing the flow of sodium ions, which are essential for nerve impulses. This leads to paralysis and death of the target organism.
Effets Biochimiques Et Physiologiques
Chlordane has been linked to a variety of health effects, including cancer, reproductive and developmental toxicity, liver damage, and immune system dysfunction. It can also affect the endocrine system by disrupting hormonal balance.
Avantages Et Limitations Des Expériences En Laboratoire
Chlordane has been used in laboratory experiments to study its effects on various organisms and to develop methods for its detection and removal from the environment. However, the use of chlordane in laboratory experiments is limited due to its toxicity and potential health risks.
Orientations Futures
Future research should focus on developing effective methods for the detection and removal of chlordane from the environment. This includes the development of new technologies for soil and water remediation. Additionally, research should continue to investigate the long-term health effects of chlordane exposure and its potential impact on human health and the environment. Finally, efforts should be made to educate the public about the dangers of chlordane exposure and to encourage the use of safer alternatives.
Méthodes De Synthèse
Chlordane is synthesized by the reaction of hexachlorocyclopentadiene with chlorine gas in the presence of a catalyst. The resulting product is then treated with aluminum chloride to obtain chlordane.
Applications De Recherche Scientifique
Chlordane has been extensively studied for its toxicological effects on human health and the environment. Research has shown that chlordane is a persistent organic pollutant that can accumulate in the food chain and cause long-term health effects in humans and animals.
Propriétés
Numéro CAS |
16955-42-3 |
|---|---|
Nom du produit |
1,2,4,5-Tetrachloro-3,6-bis(dichloromethylidene)cyclohexa-1,4-diene |
Formule moléculaire |
C8Cl8 |
Poids moléculaire |
379.7 g/mol |
Nom IUPAC |
1,2,4,5-tetrachloro-3,6-bis(dichloromethylidene)cyclohexa-1,4-diene |
InChI |
InChI=1S/C8Cl8/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16 |
Clé InChI |
QKNVPMYQFBGXDN-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(Cl)Cl)C(=C(C1=C(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
C1(=C(C(=C(Cl)Cl)C(=C(C1=C(Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



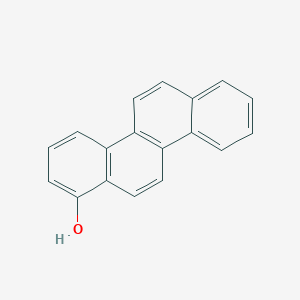
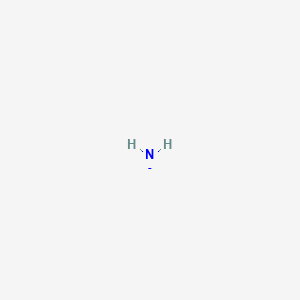
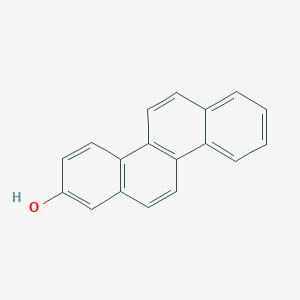
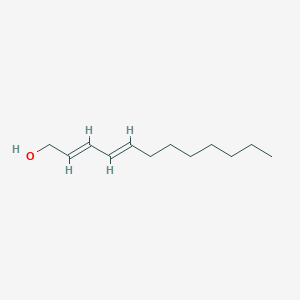
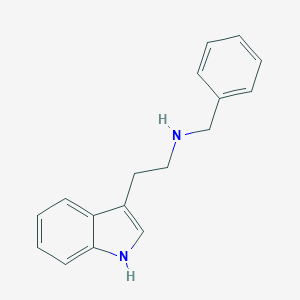
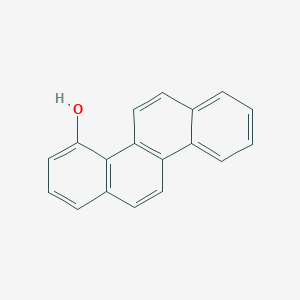
![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B107991.png)
